2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
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Overview
Description
2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 4-chlorobenzyl chloride with thiobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiobenzoic acid acts as a nucleophile, displacing the chloride ion from the 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or bromo derivatives of the chlorophenyl group.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromophenyl)sulfanyl]methyl}benzoic acid
- 2-{[(4-Methylphenyl)sulfanyl]methyl}benzoic acid
- 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
Uniqueness
2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric propertiesCompared to its analogs, the chlorophenyl derivative may exhibit distinct pharmacological profiles and chemical behaviors .
Properties
CAS No. |
5202-03-9 |
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Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
VXDSRJUJLVVCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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